2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative characterized by a unique substitution pattern. Its structure includes a pyrimidine core substituted at the 2-position with a pyrrolidin-3-yl-oxy group, which is further modified by a cyclopropylsulfonyl moiety at the pyrrolidine nitrogen. This combination of a sulfonamide-linked cyclopropane and a pyrrolidine-oxygen bridge distinguishes it from other pyrimidine derivatives.
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-18(16,10-2-3-10)14-7-4-9(8-14)17-11-12-5-1-6-13-11/h1,5-6,9-10H,2-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLXIILRUOATGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclopropylsulfonyl group can be introduced through sulfonylation reactions, and the pyrimidine ring can be attached via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
| Compound Name (CAS No.) | Core Structure | Key Substituents | Notable Functional Features |
|---|---|---|---|
| 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | Pyrimidine | Cyclopropylsulfonyl-pyrrolidin-3-yl-oxy | Rigid cyclopropane, sulfonamide linkage |
| 2-Chloro-3-[(1-methylethyl)sulfonyl]pyridine (139272-28-9) | Pyridine | Chloro, isopropyl sulfonyl | Aromatic chloro, branched sulfonyl |
| Propanal, 3-[4-(1-ethylpropyl)phenoxy]-, O-ethyloxime (139272-58-5) | Propanal-oxime | Phenoxy-ethylpropyl, oxime | Bulky alkylphenoxy, aldehyde derivative |
| Propanoic acid, 3-[[3,5-bis(t-butyl)-4-hydroxyphenyl]amino]-3-oxo-, hydrazide (139272-14-3) | Propanoic acid | t-butylphenol, hydrazide | Antioxidant phenol, hydrazide linkage |
Key Observations:
Sulfonyl Group Variations :
- The cyclopropylsulfonyl group in the target compound contrasts with the isopropyl sulfonyl group in 139272-28-7. Cyclopropane’s smaller, rigid structure may reduce metabolic degradation compared to bulkier alkyl sulfonyl groups .
- Sulfonamides generally enhance solubility and binding affinity due to polar interactions, but cyclopropane’s strain could introduce unique conformational effects.
Oxygen Linkages: The pyrrolidin-3-yl-oxy bridge in the target compound differs from phenoxy groups (e.g., 139272-58-5). Pyrrolidine’s cyclic amine may improve solubility compared to aromatic phenoxy linkages, which are more lipophilic.
Functional Group Diversity :
- The hydrazide and oxime groups in analogs like 139272-14-3 and 139272-58-5 introduce nucleophilic reactivity, whereas the target compound’s sulfonamide and ether linkages prioritize hydrogen bonding and steric effects.
Hypothetical Physicochemical and Bioactivity Implications
- Solubility: The pyrrolidine-oxygen bridge may enhance aqueous solubility relative to purely aromatic derivatives (e.g., phenoxy-linked compounds).
- Electronic Effects : The electron-withdrawing sulfonyl group could deactivate the pyrimidine ring, altering reactivity in substitution reactions compared to chloro- or hydrazide-substituted analogs.
Biological Activity
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is . The compound features a pyrimidine ring linked to a pyrrolidine moiety, which is further substituted with a cyclopropylsulfonyl group. This unique structure contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 282.36 g/mol |
| CAS Number | 2034394-87-9 |
Synthesis
The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the construction of the pyrrolidine ring followed by functionalization. Key steps include:
- Cyclization : Appropriate precursors undergo cyclization to form the pyrrolidine structure.
- Sulfonylation : The cyclopropylsulfonyl group is introduced through sulfonylation reactions.
- Nucleophilic Substitution : The pyrimidine ring is attached via nucleophilic substitution reactions.
These methods ensure high yield and purity, making the compound suitable for further biological evaluation .
The biological activity of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine appears to be mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Anticancer Activity : Preliminary studies suggest that 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis .
- Anti-inflammatory Effects : Similar compounds with sulfonamide groups have shown promise in inhibiting cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory properties for this compound as well .
Case Studies and Research Findings
Recent studies have explored the efficacy of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in various experimental models:
- In Vitro Studies : In vitro assays demonstrated that this compound can inhibit the growth of specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound, showing favorable absorption and distribution profiles.
- Structure-Activity Relationship (SAR) : SAR analyses have been conducted to identify key structural features that enhance biological activity, providing insights into modifications that could improve efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
